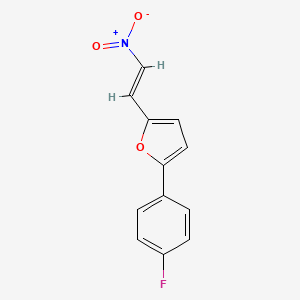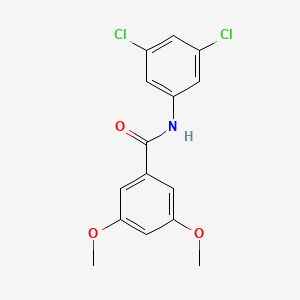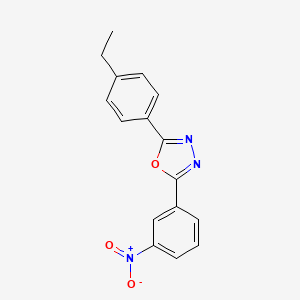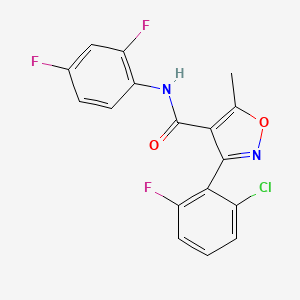![molecular formula C14H14N2O2S2 B5802209 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as HDAC inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
作用機序
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor works by inhibiting the activity of histone deacetylases (N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamides), which are enzymes that remove acetyl groups from histones. This inhibition leads to an increase in histone acetylation, which in turn leads to changes in gene expression. This compound inhibitor has also been shown to inhibit the activity of other non-histone proteins, such as transcription factors and chaperone proteins, which further contributes to its wide range of effects.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a wide range of biochemical and physiological effects. These effects include inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, enhancing memory and learning, and regulating gene expression. This compound inhibitor has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamides, making it a valuable tool for investigating the role of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamides in various biological processes. This compound inhibitor is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, this compound inhibitor also has some limitations. It can be toxic to cells at high concentrations, making it necessary to optimize the concentration used in experiments. This compound inhibitor can also have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor. One direction is to investigate the potential use of this compound inhibitor in combination with other therapies for cancer treatment. Another direction is to investigate the use of this compound inhibitor in the treatment of neurodegenerative diseases. Additionally, there is a need to further investigate the mechanism of action of this compound inhibitor and to identify potential biomarkers for its use in personalized medicine. Finally, there is a need to develop more selective this compound inhibitors that can target specific this compound isoforms, which may lead to fewer off-target effects.
Conclusion:
In conclusion, this compound inhibitor is a valuable tool for investigating various biological processes. Its wide range of biochemical and physiological effects make it a potential candidate for the treatment of various diseases. While this compound inhibitor has some limitations, its advantages make it a valuable tool for scientific research. There are several future directions for the study of this compound inhibitor, which may lead to the development of new therapies for various diseases.
合成法
The synthesis method of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor involves the reaction of 2-hydroxy-4,5-dimethylbenzenediazonium chloride with thiophene-2-carbonyl chloride in the presence of sodium carbonate. The resulting product is then treated with carbon disulfide and ammonia to yield the final product, this compound inhibitor.
科学的研究の応用
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including cancer research, neurobiology, and epigenetics. This compound inhibitor has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, making it a potential candidate for cancer therapy. In neurobiology, this compound inhibitor has been shown to enhance memory and learning, making it a potential candidate for the treatment of neurodegenerative diseases. In epigenetics, this compound inhibitor has been shown to regulate gene expression, making it a valuable tool for investigating various biological processes.
特性
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-8-6-10(11(17)7-9(8)2)15-14(19)16-13(18)12-4-3-5-20-12/h3-7,17H,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGUVLSMTRPMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)




![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B5802227.png)